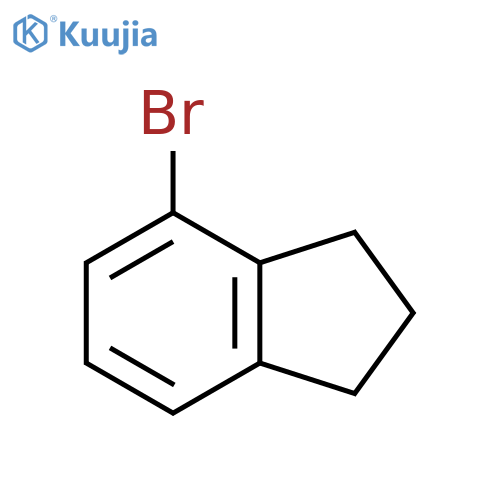Cas no 6134-53-8 (4-Bromo-2,3-dihydro-1H-indene)

4-Bromo-2,3-dihydro-1H-indene structure
商品名:4-Bromo-2,3-dihydro-1H-indene
4-Bromo-2,3-dihydro-1H-indene 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2,3-dihydro-1H-indene
- 1H-Indene, 4-bromo-2,3-dihydro-
- 4-Brom-indan
- 4-bromoindan
- 4-bromo-indan
- 4-BROMOINDANE
- AGN-PC-00FAZO
- CTK2E1951
- PB24478
- SureCN1513686
- 6134-53-8
- EN300-131727
- DS-5287
- CS-0028240
- DTXSID60471696
- SCHEMBL4358487
- AKOS016013075
- SY022574
- SCHEMBL1513686
- MFCD22059711
- A856001
- JCQMGSFTMQWFPE-UHFFFAOYSA-N
- DB-340098
-
- MDL: MFCD22059711
- インチ: 1S/C9H9Br/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
- InChIKey: JCQMGSFTMQWFPE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1CCC2
計算された属性
- せいみつぶんしりょう: 195.98877
- どういたいしつりょう: 195.98876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- ふってん: 248.1±29.0℃ at 760 mmHg
- PSA: 0
4-Bromo-2,3-dihydro-1H-indene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM108308-5g |
1h-indene, 4-bromo-2,3-dihydro- |
6134-53-8 | 95%+ | 5g |
$*** | 2023-05-30 | |
| Enamine | EN300-131727-10.0g |
4-bromo-2,3-dihydro-1H-indene |
6134-53-8 | 95% | 10.0g |
$1200.0 | 2023-02-15 | |
| Enamine | EN300-131727-0.25g |
4-bromo-2,3-dihydro-1H-indene |
6134-53-8 | 95% | 0.25g |
$124.0 | 2023-02-15 | |
| TRC | B613450-100mg |
4-Bromo-2,3-dihydro-1H-indene |
6134-53-8 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM108308-25g |
1h-indene, 4-bromo-2,3-dihydro- |
6134-53-8 | 95%+ | 25g |
$*** | 2023-05-30 | |
| Chemenu | CM108308-100g |
1h-indene, 4-bromo-2,3-dihydro- |
6134-53-8 | 95%+ | 100g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D482829-1g |
4-Bromo-2,3-dihydro-1H-indene |
6134-53-8 | 95%+ | 1g |
$125 | 2024-06-07 | |
| Alichem | A079000009-1g |
4-Bromo-2,3-dihydro-1h-indene |
6134-53-8 | 95% | 1g |
$394.07 | 2023-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1131815-25G |
4-bromo-2,3-dihydro-1H-indene |
6134-53-8 | 97% | 25g |
¥ 14,520.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1131815-5G |
4-bromo-2,3-dihydro-1H-indene |
6134-53-8 | 97% | 5g |
¥ 4,356.00 | 2023-04-04 |
4-Bromo-2,3-dihydro-1H-indene 関連文献
-
1. Intramolecular nitrene insertions into aromatic and heteroaromatic systems. Part III. Photochemical decomposition of azido-indanes and azido-1,2-dihydrobenzocyclobutenesRobert N. Carde,Gurnos Jones J. Chem. Soc. Perkin Trans. 1 1975 519
-
2. Indane 3a,4-oxide: formation by isomerisation of indane 3a,7a-oxide and confirmation of structure by an alternative synthesisStephen G. Davies,Gordon H. Whitham J. Chem. Soc. Perkin Trans. 1 1978 1479
6134-53-8 (4-Bromo-2,3-dihydro-1H-indene) 関連製品
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6134-53-8)4-Bromo-2,3-dihydro-1H-indene

清らかである:99%/99%
はかる:5g/25g
価格 ($):480.0/1679.0